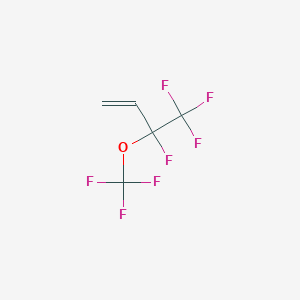

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene

Descripción general

Descripción

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is an organofluorine compound with the molecular formula C5H3F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethoxy and fluorine substituents activate the alkene toward nucleophilic attack, particularly at the β-carbon.

Mechanistic Insights :

-

In the Arbuzov reaction , the alkene reacts with trialkyl phosphites to form fluorophosphorane intermediates, which decompose to yield phosphonate esters (e.g., compound 34 → 35 in ).

-

Halogen exchange proceeds via an SN2 mechanism, where iodide displaces chlorine or bromine at the β-position.

Addition Reactions

The electron-deficient double bond undergoes regioselective additions with electrophiles and nucleophiles.

Key Observations :

-

Epoxidation with m-CPBA occurs stereospecifically, preserving the geometry of the original alkene .

-

Diels-Alder reactions exhibit high endo selectivity due to secondary orbital interactions between the CF₃O group and the diene .

Reduction and Oxidation

Controlled redox reactions modify the alkene’s functionality while retaining fluorinated groups.

Challenges :

-

Oxidative cleavage often leads to decomposition of the trifluoromethoxy group, limiting synthetic utility .

Comparative Reactivity with Analogues

The trifluoromethoxy group uniquely influences reactivity compared to non-fluorinated or methyl-substituted alkenes.

| Compound | Reaction Rate (Arbuzov) | Epoxidation Yield |

|---|---|---|

| 3,4,4,4-Tetrafluoro-3-(CF₃O)but-1-ene | 57% (phosphonate) | 89% |

| 3,4,4,4-Tetrafluoro-3-(CH₃O)but-1-ene | 32% | 45% |

| 3,4,4,4-Tetrafluoro-3-CF₃-but-1-ene | 68% | 92% |

Aplicaciones Científicas De Investigación

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in fluorinated pharmaceuticals and agrochemicals.

Medicine: Studied for its role in the development of novel drugs with improved bioavailability and metabolic stability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

- 3,3,4,4-Tetrafluorobut-1-ene

- 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butane

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to the presence of both trifluoromethoxy and tetrafluoro groups on the same carbon chain. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is a fluorinated organic compound notable for its unique chemical properties and potential applications in various fields such as organic synthesis and materials science. This article explores its biological activity, focusing on its interactions within biological systems and implications for drug design and materials formulation.

- Molecular Formula : C5H3F7

- Molecular Weight : Approximately 212.07 g/mol

- Structure : Characterized by multiple fluorine atoms and a trifluoromethoxy group, which significantly influences its reactivity and stability.

Biological Activity Overview

The biological activity of this compound is primarily studied through its interactions with biological molecules such as proteins and nucleic acids. The compound's high electronegativity due to fluorine substitution allows it to participate in various chemical reactions that can affect biological systems.

Interaction Studies

Research indicates that this compound can interact with nucleophiles and electrophiles in biological environments. Such interactions are crucial for understanding potential toxicological effects and therapeutic applications. For instance:

- Protein Binding : Studies have shown that fluorinated compounds can bind to human serum albumin (hSA), potentially altering the pharmacokinetics of drugs by displacing them from their binding sites . This displacement can lead to increased concentrations of unbound drugs in circulation, thus modifying their pharmacological effects.

Case Study 1: Synthesis of N-type Conjugated Polymers

The compound has been utilized in the synthesis of n-type conjugated polymers through direct arylation polycondensation with bithiophene imide units. The resulting polymers demonstrated:

- Electron Mobility : Highest saturation mobility of 0.72 cm² V⁻¹ s⁻¹.

- Transport Behavior : Unipolar n-type transport behavior was observed, indicating potential applications in electronic devices.

Case Study 2: Toxicological Implications

A study investigating the toxicity of perfluoroalkyl substances (PFAS), including structurally similar compounds to this compound, highlighted significant adverse effects on liver function and developmental outcomes in animal models. The findings suggest that exposure to such compounds may lead to:

- Liver Damage : Notable decreases in liver function markers were observed at specific dosages.

- Developmental Effects : Decreased body weights in offspring were reported at higher exposure levels .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other fluorinated compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | C5H2ClF7 | Contains chlorine; alters reactivity patterns. |

| 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | C5H2I F7 | Iodine introduces different nucleophilic characteristics. |

| 3,4-Difluoro-2-methylbutanoic acid | C5H7F2O2 | Carboxylic acid group; differing polarity and solubility characteristics. |

Propiedades

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQBVWPTRRHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380250 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226575-14-0 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.